3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one
Overview
Description
3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a bromine atom, an oxazole ring, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of a brominated pyrrolidinone with an oxazole derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or amines.
Scientific Research Applications
3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and infections.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and bromine atom can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one: Similar structure but with an iodine atom instead of bromine.
3-Chloro-1-(1,3-oxazol-2-yl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(1,3-Oxazol-2-yl)pyrrolidin-2-one: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness
3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. The combination of the oxazole ring and pyrrolidinone moiety also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-5-1-3-10(6(5)11)7-9-2-4-12-7/h2,4-5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEKWGFIXKDCGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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